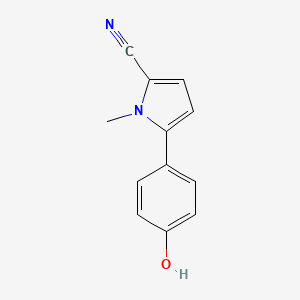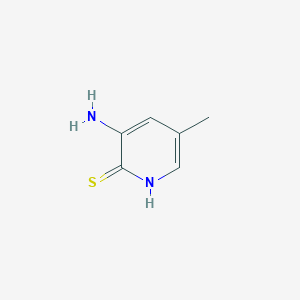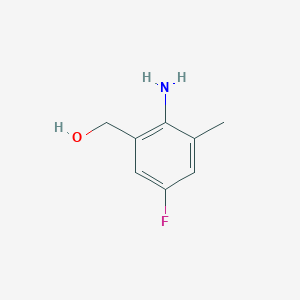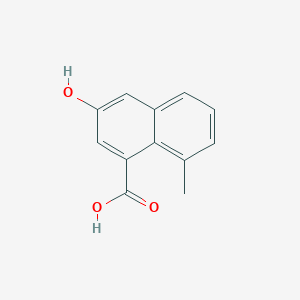
3-Hydroxy-8-methyl-naphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-8-methyl-naphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalene carboxylic acids This compound features a hydroxyl group at the third position, a methyl group at the eighth position, and a carboxylic acid group at the first position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 3-Hydroxy-8-methyl-naphthalene-1-carboxylic acid involves the Grignard reaction. This process starts with the bromination of 8-methyl-naphthalene to form 8-methyl-1-bromonaphthalene. The brominated compound is then reacted with magnesium to form the Grignard reagent, which is subsequently carboxylated to yield the desired carboxylic acid.
-
Friedel-Crafts Acylation: : Another synthetic route involves Friedel-Crafts acylation of 8-methyl-naphthalene using a suitable acyl chloride, followed by oxidation to introduce the hydroxyl group at the third position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : 3-Hydroxy-8-methyl-naphthalene-1-carboxylic acid can undergo oxidation reactions, where the hydroxyl group can be converted to a carbonyl group, forming 3-oxo-8-methyl-naphthalene-1-carboxylic acid.
-
Reduction: : The compound can also be reduced, particularly the carboxylic acid group, to form the corresponding alcohol, 3-Hydroxy-8-methyl-naphthalene-1-methanol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) are used in Friedel-Crafts reactions.
Major Products
Oxidation: 3-Oxo-8-methyl-naphthalene-1-carboxylic acid.
Reduction: 3-Hydroxy-8-methyl-naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Hydroxy-8-methyl-naphthalene-1-carboxylic acid is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural similarity to certain natural products makes it a candidate for drug development and biochemical studies.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-8-methyl-naphthalene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. These interactions can modulate cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthoic Acid: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
2-Naphthoic Acid: Similar to 1-naphthoic acid but with the carboxylic acid group at the second position.
3-Hydroxy-2-naphthoic Acid: Has a hydroxyl group at the third position but lacks the methyl group.
Uniqueness
3-Hydroxy-8-methyl-naphthalene-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a methyl group on the naphthalene ring
Propiedades
Fórmula molecular |
C12H10O3 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
3-hydroxy-8-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c1-7-3-2-4-8-5-9(13)6-10(11(7)8)12(14)15/h2-6,13H,1H3,(H,14,15) |
Clave InChI |
SUKFBSXOBGFXHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


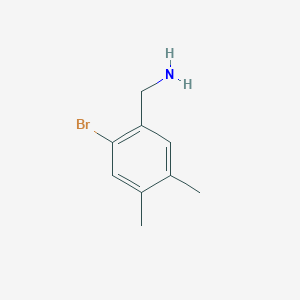

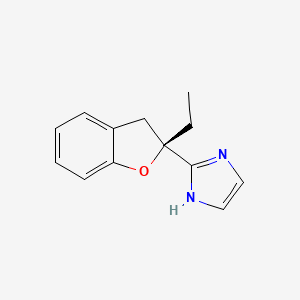
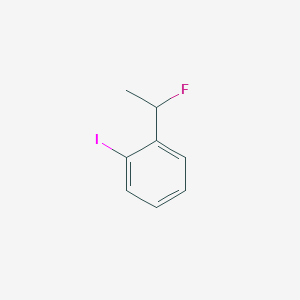
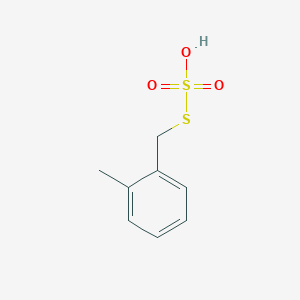
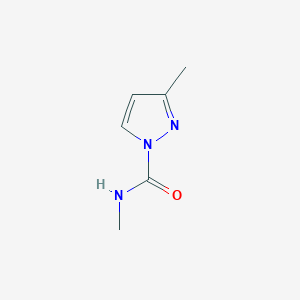

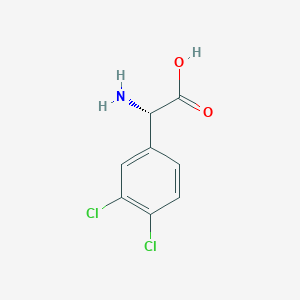
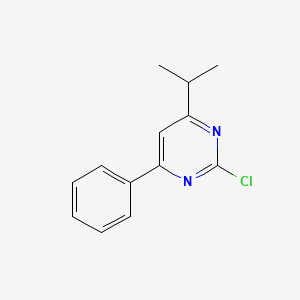
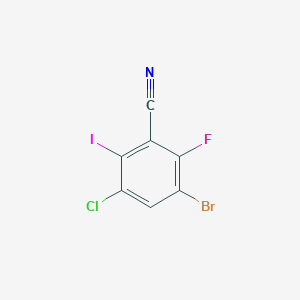
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B12855650.png)
